Enhanced H₂O₂ Detection vs. Scopoletin
ADHP enables routine detection of as little as 10 pmol of H₂O₂ in a 100 µL assay volume (equivalent to 50 nM), representing at least a 10-fold improvement in sensitivity compared to the widely used scopoletin assay . Unlike scopoletin, which is fluorescent and requires measurement of fluorescence decrease upon HRP-catalyzed oxidation, ADHP is non-fluorescent and yields a fluorescence increase, resulting in substantially lower background signal and a higher signal-to-noise ratio . The ADHP-based assay also benefits from the long-wavelength spectra of its product resorufin (λex/λem ~570/585 nm), which minimizes interference from autofluorescence in biological samples, in contrast to scopoletin (λex/λem ~360/460 nm) [1].
| Evidence Dimension | H₂O₂ detection sensitivity and signal type |
|---|---|
| Target Compound Data | Detection of 10 pmol H₂O₂ in 100 µL volume (50 nM); fluorescence 'turn-on' assay with low background |
| Comparator Or Baseline | Scopoletin: detection limit approximately 100 pmol H₂O₂ in 100 µL volume; fluorescence 'turn-off' assay |
| Quantified Difference | At least 10-fold more sensitive; fluorescence increase vs. fluorescence decrease |
| Conditions | HRP-catalyzed H₂O₂ oxidation; fluorescence microplate assay; 100 µL reaction volume |
Why This Matters
This 10-fold sensitivity gain allows users to detect lower analyte concentrations, conserve scarce biological samples, and achieve more reliable quantification in low-abundance H₂O₂ systems.
- [1] Zhou M, Diwu Z, Panchuk-Voloshina N, Haugland RP. A stable nonfluorescent derivative of resorufin for the fluorometric determination of trace hydrogen peroxide: applications in detecting the activity of phagocyte NADPH oxidase and other oxidases. Anal Biochem. 1997;253(2):162-168. doi:10.1006/abio.1997.2391 View Source
